3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane 3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane
Brand Name: Vulcanchem
CAS No.: 1334165-03-5
VCID: VC2667925
InChI: InChI=1S/C19H29BO5/c1-18(2)19(3,4)25-20(24-18)15-8-7-9-16(14-15)21-12-13-23-17-10-5-6-11-22-17/h7-9,14,17H,5-6,10-13H2,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC3CCCCO3
Molecular Formula: C19H29BO5
Molecular Weight: 348.2 g/mol

3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane

CAS No.: 1334165-03-5

Cat. No.: VC2667925

Molecular Formula: C19H29BO5

Molecular Weight: 348.2 g/mol

* For research use only. Not for human or veterinary use.

3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane - 1334165-03-5

Specification

CAS No. 1334165-03-5
Molecular Formula C19H29BO5
Molecular Weight 348.2 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-[3-[2-(oxan-2-yloxy)ethoxy]phenyl]-1,3,2-dioxaborolane
Standard InChI InChI=1S/C19H29BO5/c1-18(2)19(3,4)25-20(24-18)15-8-7-9-16(14-15)21-12-13-23-17-10-5-6-11-22-17/h7-9,14,17H,5-6,10-13H2,1-4H3
Standard InChI Key NKIILZHOZLXOFU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC3CCCCO3
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCOC3CCCCO3

Introduction

Chemical Identity and Structure

3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl- dioxaboralane is an organoboron compound with CAS Registry Number 1334165-03-5 . The compound belongs to the broader class of boronic acid derivatives functionalized with a pinacol ester group. Structurally, it contains several important functional components:

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety

  • A phenoxy linker at the 3-position

  • A tetrahydro-2H-pyran-2-ylethoxy substituent

A similar compound, 4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl dioxaboralane (CAS: 1210827-51-2), differs only in the attachment position on the phenoxy group .

Basic Physicochemical Properties

The following table summarizes the key physicochemical properties of the compound:

PropertyValueNotes
Molecular FormulaC₁₉H₂₉BO₅Comprising carbon, hydrogen, boron, and oxygen
Molecular Weight348.25 g/molSimilar to related compound in search results
Physical StateSolid at room temperatureInferred from similar boronates
Storage ConditionsRoom temperatureAs indicated in product listing
Regulatory ClassificationResearch use onlyNot for pharmaceutical, food, or household use

Structural Comparison with Related Compounds

The dioxaborolane ring in this compound is structurally similar to other pinacol boronates, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 61676-62-8) . The tetrahydropyran moiety shares structural features with compounds like tetrahydro-2-(2-phenylethoxy)-2H-pyran (CAS: 1927-61-3) .

Chemical Reactivity and Stability

Reactivity of the Dioxaborolane Moiety

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group serves as a protected form of a boronic acid, which is reactive in various coupling reactions:

  • Suzuki-Miyaura coupling: The boronate ester can react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds.

  • Oxidation: The B-C bond can undergo oxidation to produce the corresponding phenol derivative.

  • Transmetalation: The boron center can transfer its organic group to various metal centers in organometallic chemistry.

Stability Considerations

Pinacol boronate esters like 3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl- dioxaboralane are generally more stable than the corresponding boronic acids due to:

  • Protection from moisture-induced degradation

  • Resistance to oxidation under ambient conditions

  • Enhanced shelf-life compared to unprotected boronic acids

Structural Characterization

NMR Spectroscopy

¹H NMR: Expected signals include:

  • Singlet at approximately δ 1.3-1.4 ppm for the 12 protons of the tetramethyl groups of the dioxaborolane ring

  • Complex multiplets for the tetrahydropyran protons between δ 1.5-4.0 ppm

  • Aromatic protons of the phenoxy group between δ 6.8-7.5 ppm

¹³C NMR: Expected signals include:

  • Tetramethyl carbons of the dioxaborolane at approximately δ 24-25 ppm

  • Quaternary carbons of the dioxaborolane at approximately δ 83-84 ppm

  • Tetrahydropyran carbons between δ 20-80 ppm

  • Aromatic carbons between δ 110-160 ppm

¹¹B NMR: A characteristic signal around δ 30 ppm is typical for pinacol boronate esters.

Physical Characteristics

Based on related compounds containing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, the following physical characteristics can be anticipated:

PropertyExpected ValueBasis
AppearanceWhite to off-white solidCommon for similar compounds
SolubilitySoluble in organic solvents (THF, DCM, chloroform, acetone)Based on structural features similar to compounds in search results
Log PApproximately 2-3Estimated based on similar boronates with aromatic and ether functionalities
Melting PointLikely between 80-150°CTypical range for similar boronate esters

Applications in Research and Development

Synthetic Chemistry Applications

3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl- dioxaboralane has potential applications in various synthetic transformations:

  • Building block in medicinal chemistry: For preparing complex molecules with specific substitution patterns.

  • Cross-coupling reactions: As a nucleophilic partner in Suzuki-Miyaura reactions for carbon-carbon bond formation.

  • Functional group interconversion: The boronate functionality can be transformed into various other groups (OH, F, NH₂, etc.).

Pharmaceutical Research

The compound could serve multiple functions in pharmaceutical research:

  • Intermediate in drug synthesis: Particularly for compounds requiring precise positioning of functional groups.

  • Prodrug development: The tetrahydropyran group could potentially serve as a hydrolyzable protecting group.

  • Structure-activity relationship studies: Allowing for selective functionalization of pharmaceutical leads.

CategoryExpected ClassificationNotes
GHS PictogramWarning or DangerBased on similar compounds
Signal WordWarningFor research use only
Hazard StatementsPossibly H302, H315, H319, H335Harmful if swallowed, causes skin irritation, serious eye irritation, may cause respiratory irritation
Precautionary StatementsP261, P305+P351+P338Avoid breathing dust/fumes, IF IN EYES: Rinse cautiously with water

Related Compounds and Structural Analogs

Several structurally related compounds provide insight into the properties and behavior of 3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl- dioxaboralane:

CompoundCAS NumberRelationship to Target Compound
4-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl dioxaboralane1210827-51-2Positional isomer (4- vs. 3-position)
4,4,5,5-Tetramethyl-2-[4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-1,3,2-dioxaborolane889865-38-7Simpler analog without ethoxy linker
2-(3,4-Dihydro-2H-pyran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1025707-93-0Contains both dioxaborolane and pyran groups
1-(tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole903550-26-5Contains both dioxaborolane and tetrahydropyran groups

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